(E)-Methyl 3-(3-bromophenyl)acrylate
Overview
Description
The compound “(E)-Methyl 3-(3-bromophenyl)acrylate” is a chemical entity that belongs to the class of alpha-bromoacrylates. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring and an acrylate moiety. They are of significant interest in organic synthesis due to their utility as precursors for various carbon-carbon bond-forming reactions.
Synthesis Analysis
The synthesis of related (E)-alpha-bromoacrylates has been achieved using a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, through the Honer-Wadsworth-Emmons (HWE) reaction. This method provides a general and stereoselective pathway to trisubstituted alkenes, which are valuable in the synthesis of complex organic molecules . Additionally, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids has been reported as a facile route to obtain diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are useful for the synthesis of diethyl arylethynylphosphonates .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using various spectroscopic techniques. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated and found to form hydrogen-bonded dimers in the crystal lattice, stabilized by C-H...π and C-H...O interactions . Another related compound, (E)-Methyl 2-benzyl-3-o-tolylacrylate, was shown to have the acrylate unit and the phenyl ring approximately orthogonal to each other, with the crystal packing stabilized by intermolecular C-H...π interactions .
Chemical Reactions Analysis
The alpha-bromoacrylate moiety is a versatile functional group that can undergo various chemical reactions. It can participate in Pd-catalyzed cross-coupling reactions to produce trisubstituted alkenes . Moreover, the presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can lead to a wide array of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-bromoacrylates are influenced by the presence of the bromine atom and the acrylate group. These compounds typically exhibit strong absorption in the UV region due to the conjugated system. The spectroscopic properties, including FT-IR, NMR, and UV, have been investigated for related compounds, providing insights into their electronic structure and reactivity . Theoretical calculations using DFT methods have also been employed to predict the vibrational frequencies, geometric parameters, and electronic properties, which are in good agreement with experimental data .
Scientific Research Applications
Synthesis and Antioxidant Activity :
- The compound can be synthesized for applications in antioxidant activities. Kushnir et al. (2015) demonstrated that reacting methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate produces a compound with high inhibitory activity against superoxide generation in mitochondria, both in liver and tumor tissues in rats (Kushnir et al., 2015).
Environmental Applications :
- Methyl acrylate, a related compound, has been used in environmental applications. Wu et al. (2016) investigated the removal of methyl acrylate waste gas using a biotrickling filter, demonstrating its efficiency in treating toxic waste gases (Wu et al., 2016).
Cancer Research :
- In the field of cancer research, Rodrigues et al. (2012) synthesized quinolinyl acrylate derivatives, including compounds related to (E)-Methyl 3-(3-bromophenyl)acrylate, to evaluate their effectiveness against human prostate cancer cells (Rodrigues et al., 2012).
Polymerization and Material Science :
- The compound is also relevant in polymer science. Anastasaki et al. (2015) explored the living radical polymerization of acrylates in ionic liquids, which is significant for the synthesis of well-defined poly(acrylates) (Anastasaki et al., 2015).
- Zhe et al. (2009) used a related compound to form self-assembled films on iron surfaces, investigating the protection against corrosion (Zhe et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-(3-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79432-87-4 | |
Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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